molecular formula C20H18N2O2S B11528056 Ethyl 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate CAS No. 6147-80-4

Ethyl 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate

Cat. No.: B11528056
CAS No.: 6147-80-4
M. Wt: 350.4 g/mol
InChI Key: BTQSDHMOJHUQHN-UHFFFAOYSA-N
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Description

Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate typically involves the reaction of 4,6-diphenylpyrimidine-2-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether under an inert atmosphere.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((4,6-diphenylpyrimidin-2-yl)thio)acetate is unique due to its thioether linkage and ethyl ester group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development in multiple fields.

Biological Activity

Ethyl 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anti-fibrotic properties and other relevant pharmacological activities.

Synthesis and Characterization

The synthesis of this compound involves the reaction of various pyrimidine derivatives with sulfanylacetate. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.

1. Anti-Fibrotic Activity

Recent studies have highlighted the anti-fibrotic properties of this compound. The compound has been evaluated for its ability to inhibit collagen synthesis in hepatic stellate cells (HSCs), which are crucial in the development of liver fibrosis.

  • MTT Assay : The half-maximal inhibitory concentration (IC50) values for the compound were determined through MTT assays, which measure cell viability. Results indicated that the compound effectively inhibited HSC proliferation with an IC50 value of approximately 45 μM .
  • Collagen Synthesis Inhibition : this compound demonstrated a significant reduction in collagen accumulation in vitro. The hydroxyproline assay revealed that treated cells exhibited decreased collagen levels compared to controls, indicating effective inhibition of collagen prolyl-4-hydroxylase activity .

2. Cytotoxicity and Selectivity

In addition to its anti-fibrotic effects, the compound's cytotoxicity was assessed against various cancer cell lines. The results showed selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index.

Cell Line IC50 (μM) Comments
HSC-T645Effective in inhibiting proliferation
A2780cis (Ovarian)30High selectivity against cancer cells
Non-cancerous SV80>100Minimal cytotoxicity observed

Case Study 1: Liver Fibrosis Model

In a controlled study using rat models of liver fibrosis, this compound was administered to assess its therapeutic potential. The treatment resulted in a marked decrease in liver collagen content and improved liver function markers compared to untreated controls.

Case Study 2: Cancer Cell Lines

The compound was tested against multiple cancer cell lines, including breast and ovarian cancer models. It exhibited potent anti-cancer activity with minimal effects on normal cell lines, highlighting its potential as a targeted therapy.

Properties

CAS No.

6147-80-4

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C20H18N2O2S/c1-2-24-19(23)14-25-20-21-17(15-9-5-3-6-10-15)13-18(22-20)16-11-7-4-8-12-16/h3-13H,2,14H2,1H3

InChI Key

BTQSDHMOJHUQHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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